molecular formula C20H23N5O3 B6436784 7-methoxy-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549015-08-7

7-methoxy-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6436784
CAS No.: 2549015-08-7
M. Wt: 381.4 g/mol
InChI Key: RSQZMVBWPACRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-methoxy-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a quinazolinone core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl moiety at position 2. Such structural complexity is characteristic of compounds explored for therapeutic applications, particularly in kinase inhibition or antimicrobial activity, as suggested by analogs in the literature .

Properties

IUPAC Name

7-methoxy-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-27-15-3-4-16-17(9-15)23-13-25(20(16)26)11-14-5-7-24(8-6-14)18-10-19(28-2)22-12-21-18/h3-4,9-10,12-14H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQZMVBWPACRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=CC(=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a quinazolinone core with methoxy and piperidine substituents, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

1. Antioxidant Activity

Research indicates that derivatives of quinazolinone compounds exhibit notable antioxidant properties. In vitro assays demonstrated that the compound scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

2. Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. A study reported that it exhibited competitive inhibition with an IC50 value comparable to standard inhibitors like kojic acid. The structure-activity relationship (SAR) suggests that the methoxy group enhances binding affinity to the enzyme's active site, leading to increased inhibition efficacy .

CompoundIC50 Value (µM)Reference
7-Methoxy Compound25.75
Kojic Acid29.9

3. Antimicrobial Properties

In vitro studies have shown that the compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of tyrosinase, affecting melanin synthesis.
  • Radical Scavenging : Its antioxidant properties are linked to its ability to donate electrons and neutralize reactive oxygen species (ROS).
  • Membrane Disruption : Its antimicrobial effects may arise from interactions with lipid membranes of pathogens.

Case Study 1: Tyrosinase Inhibition

A recent study synthesized various quinazolinone derivatives, including the target compound, and evaluated their tyrosinase inhibitory activity. The results indicated that structural modifications significantly influenced potency, with the methoxy substituent enhancing activity through improved enzyme binding interactions .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones in agar diffusion tests, suggesting potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The target compound belongs to a broader class of dihydroquinazolinone and pyrimidinone derivatives. Below is a comparative analysis of its structural analogs:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight Notable Features
Target Compound 3,4-Dihydroquinazolin-4-one 7-Methoxy; 3-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl} ~401.48 Dual methoxy groups, pyrimidine-piperidine
7-Methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one 3,4-Dihydroquinazolin-4-one 7-Methoxy; 3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl} N/A Pyrazine substituent; potential reduced H-bonding
7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl) analog 3,4-Dihydroquinazolin-4-one 7-Methoxy; 3-({1-[3-(methoxymethyl)thiadiazol-5-yl]piperidin-4-yl}methyl) 401.48 Thiadiazole ring; sulfur enhances lipophilicity
7-Methoxy-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride 3,4-Dihydroquinazolin-4-one 7-Methoxy; 3-[(piperidin-4-yl)methyl] (unsubstituted piperidine) N/A Simpler structure; lacks pyrimidine moiety
Pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo[3,4-d]pyrimidin-4-one 7-Methoxyquinoline; 6-methyl; aryl substituents at position 5 ~400–450 Antimicrobial focus; pyrazole-pyrimidine hybrid

Pharmacological and Physicochemical Implications

Role of Methoxy Groups

The 7-methoxy group on the quinazolinone core is conserved across analogs (e.g., ), likely blocking metabolic oxidation and improving stability. The additional 6-methoxy on the pyrimidine ring in the target compound may enhance target affinity through H-bonding or π-π stacking, a feature absent in pyrazine () or thiadiazole () analogs.

Piperidine Substitution
  • Target compound vs. and : The 6-methoxypyrimidin-4-yl group distinguishes it from the 3-methylpyrazine () and thiadiazole () analogs. Pyrimidine’s nitrogen-rich structure may improve solubility and kinase interaction compared to sulfur-containing thiadiazole, which could increase lipophilicity .
  • Unsubstituted piperidine () : The absence of a pyrimidine or similar group reduces steric bulk but may limit target selectivity, underscoring the importance of the 6-methoxypyrimidine moiety in the target compound.
Antimicrobial and Antioxidant Activity

Pyrazolopyrimidinone derivatives () exhibit antibacterial and antioxidant properties, suggesting that the target compound’s pyrimidine-piperidine architecture could similarly engage microbial targets. However, the thiadiazole analog () might display altered activity due to sulfur’s electronegativity and metabolic stability .

Molecular Properties and Drug-Likeness

  • Molecular Weight : The target compound (401.48 Da) adheres to Lipinski’s rule (<500 Da), favoring oral bioavailability .
  • logP : Estimated higher logP for the thiadiazole analog (due to sulfur) vs. the target compound, which may influence membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.